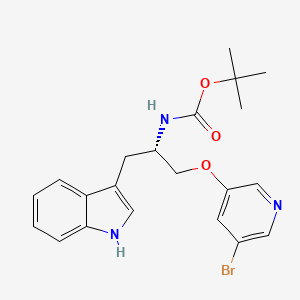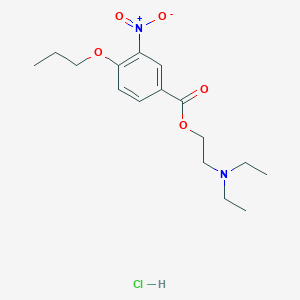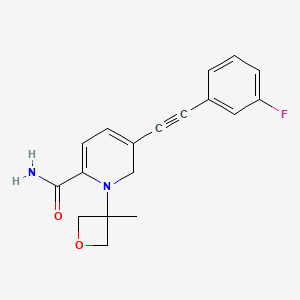![molecular formula C23H34O5 B11827586 [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate](/img/structure/B11827586.png)
[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spiro Linkage: This step often involves cyclization reactions under acidic or basic conditions to form the spiro structure.
Introduction of Functional Groups: Functional groups such as hydroxyl and acetate groups are introduced through reactions like esterification and hydroxylation.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography may be employed to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学研究应用
[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate can be compared with other similar compounds, such as:
Steroids: Compounds with similar cyclopenta[a]phenanthrene structures but different functional groups.
Spiro Compounds: Molecules with spiro linkages but varying substituents and chiral centers.
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C23H34O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-yl] acetate |
InChI |
InChI=1S/C23H34O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-20,25H,4-12H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1 |
InChI 键 |
DZNZBPJJMMHMHS-GDLCRWSOSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)O)CCC45OCCO5)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC45OCCO5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)







![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827570.png)




